

Sotrastaurin PKC inhibitor mechanism of action

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Compound Focus: Sotrastaurin

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Key Experimental Data and Protocols

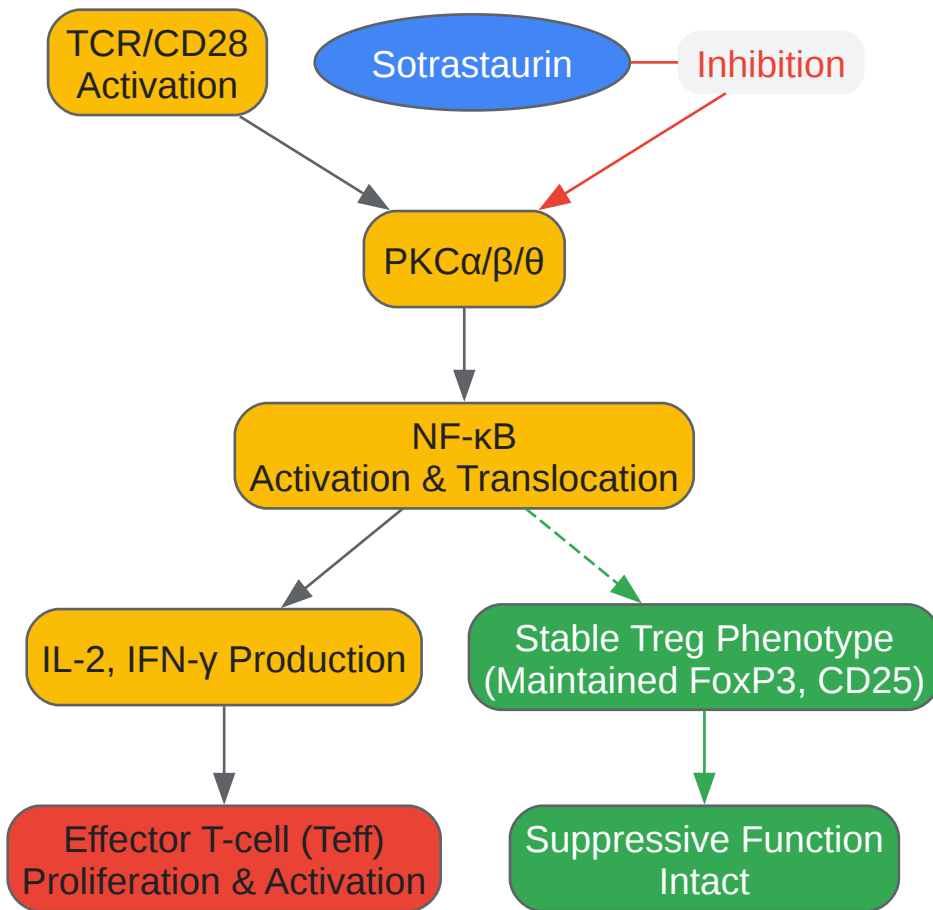
For researchers looking to replicate or understand the foundational assays, the table below outlines key experimental details from the literature.

Experimental Context	Assay/Method	Key Protocol Details	Outcome/Measurement
Renal Transplant Recipients (Ex Vivo) [1]	Mixed Lymphocyte Reaction (MLR)	Patient PBMCs were isolated and used in MLR to assess anti-donor response. Treg suppressive function was tested by co-culturing CD4+CD25high Tregs with alloactivated Teff cells.	Inhibition of T-cell proliferation (IC50 determined). Tregs from sotrastaurin-treated patients maintained suppressive function (67% inhibition at month 6).
Renal Transplant Recipients (Ex Vivo) [1]	Flow Cytometry	Patient blood samples were analyzed using eight-color flow cytometry to define lymphocyte populations and Treg numbers (defined as CD4+CD25highFoxP3+).	Treg numbers correlated with higher sotrastaurin trough levels ($r = 0.68$, $p = 0.03$).
Psoriatic T-cells (In Vitro)	T-cell Culture & Functional	Circulating and dermal Tregs from psoriasis patients were	Sotrastaurin prevented inflammation-induced Treg

Experimental Context	Assay/Method	Key Protocol Details	Outcome/Measurement
[2]	Assay	stimulated with anti-CD3/CD28 in the presence of IL-1 β or IL-23, with or without sotrastaurin.	instability (maintained high Foxp3/CD25, prevented IL-17A/IFN γ production).
Uveal Melanoma (UM) Cells (In Vitro) [3]	Cell Viability & Synergy Assays	GNAQ/GNA11-mutant UM cell lines were treated with sotrastaurin (IDE196) alone and in combination with PI3K/mTOR inhibitor BEZ235. Viability was assessed.	PKC inhibitor monotherapy suppressed MAPK signaling but not PI3K/AKT. Concurrent PKC and PI3K inhibition synergistically induced cell death.

Mechanism of Action and Signaling Pathways

Sotrastaurin exerts its effects by selectively targeting key nodes in intracellular signaling pathways. The diagram below illustrates its core mechanism and downstream consequences in different cell types.



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Sotrastaurin inhibits PKC, blocking NF-κB and Teff activation while preserving Treg function.

Current Developmental Status

According to the most recent updates in the search results, the clinical development of **sotrastaurin** has been discontinued for several initial indications [4]:

- **Discontinued Indications:** Liver transplant rejection, renal transplant rejection, psoriasis, ulcerative colitis, and uveitis.
- **Ongoing Oncology Research (Phase I/II):** Research has shifted focus to oncology, particularly for the treatment of **diffuse large B-cell lymphoma and uveal melanoma** [4] [3]. However, recent clinical trials in metastatic uveal melanoma have shown only **modest response rates** (e.g., 9% with IDE196) [3]. A key finding is that **PKC-independent PI3K/AKT signaling** remains active in uveal melanoma cells, diminishing the efficacy of PKC inhibitor monotherapy [3]. This underscores the need

for **combination therapies**, such as concurrently targeting PKC and PI3K/AKT pathways, to synergistically induce cell death [3].

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References

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